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Compound of Interest

Compound Name:
3-(Benzyloxy)-4-

hydroxybenzaldehyde

Cat. No.: B116517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various

pharmaceutical compounds. Due to the limited availability of experimentally verified spectra for

this specific molecule in public domains, this document presents a detailed analysis based on

established spectroscopic principles and data from closely related structural analogs. The

information herein is intended to serve as a valuable resource for the synthesis,

characterization, and quality control of this compound.

Chemical Structure and Properties
IUPAC Name: 3-(Benzyloxy)-4-hydroxybenzaldehyde Synonyms: 4-Hydroxy-3-

(phenylmethoxy)benzaldehyde CAS Number: 50773-56-3[1] Molecular Formula: C₁₄H₁₂O₃[2]

Molecular Weight: 228.24 g/mol [2]

Structure:
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Figure 1. Chemical structure of 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 3-
(Benzyloxy)-4-hydroxybenzaldehyde and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-(Benzyloxy)-4-hydroxybenzaldehyde

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.80 s 1H Aldehyde (-CHO)

~7.30-7.50 m 5H
Benzyl aromatic

protons

~7.40 d 1H H-6 (aromatic)

~7.25 dd 1H H-2 (aromatic)

~6.95 d 1H H-5 (aromatic)

~5.15 s 2H Methylene (-CH₂-)

~6.00 br s 1H Hydroxyl (-OH)

Note: Predicted values are based on the analysis of structurally similar compounds, such as

benzyl o-vanillin.
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Table 2: Predicted ¹³C NMR Data for 3-(Benzyloxy)-4-hydroxybenzaldehyde

Chemical Shift (δ, ppm) Assignment

~191.0 Aldehyde (C=O)

~151.0 C-4 (aromatic, C-OH)

~147.0 C-3 (aromatic, C-O-CH₂)

~136.5 C-1' (benzyl, ipso)

~129.0 C-1 (aromatic)

~128.5 C-3', C-5' (benzyl)

~128.0 C-4' (benzyl)

~127.5 C-2', C-6' (benzyl)

~125.0 C-6 (aromatic)

~115.5 C-5 (aromatic)

~114.0 C-2 (aromatic)

~71.0 Methylene (-CH₂)

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-(Benzyloxy)-4-hydroxybenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1680 Strong C=O stretch (aldehyde)

~1590, ~1510 Medium-Strong C=C stretch (aromatic)

~1270 Strong C-O stretch (aryl ether)

~1130 Strong C-O stretch (phenol)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 3-(Benzyloxy)-4-hydroxybenzaldehyde

m/z Interpretation

228 [M]⁺ (Molecular ion)

227 [M-H]⁺

199 [M-CHO]⁺

137 [M-C₇H₇]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following section details the general methodologies for the synthesis and spectroscopic

analysis of 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Synthesis via Williamson Ether Synthesis
3-(Benzyloxy)-4-hydroxybenzaldehyde can be synthesized by the selective benzylation of

3,4-dihydroxybenzaldehyde (protocatechualdehyde).
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Materials:

3,4-Dihydroxybenzaldehyde

Benzyl bromide

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate

(1.1 equivalents).

Stir the mixture at room temperature for 20 minutes.

Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

Continue stirring at room temperature for 12-16 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 3-(Benzyloxy)-4-
hydroxybenzaldehyde.

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400

or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-

d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a

suitable solvent.

Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI)

or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 3-(Benzyloxy)-4-hydroxybenzaldehyde.
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Caption: General workflow for chemical synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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